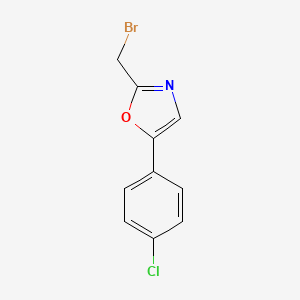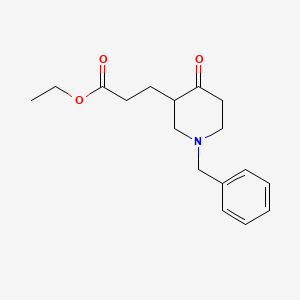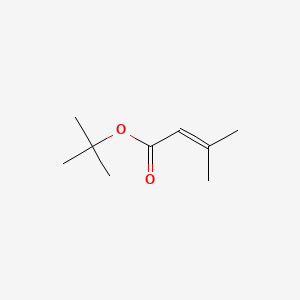
Benzyl N-(tert-butoxycarbonyl)-N-methyl-L-alaninate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl N-(tert-butoxycarbonyl)-N-methyl-L-alaninate is a compound commonly used in organic synthesis, particularly in the field of peptide chemistry. It is a derivative of L-alanine, an amino acid, and features a tert-butoxycarbonyl (Boc) protecting group. This compound is valuable for its role in protecting amino groups during chemical reactions, preventing unwanted side reactions and allowing for more controlled and selective synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-(tert-butoxycarbonyl)-N-methyl-L-alaninate typically involves the protection of the amino group of L-alanine using di-tert-butyl dicarbonate (Boc2O) under basic conditions. The reaction proceeds as follows:
Protection of the Amino Group: L-alanine is reacted with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. This results in the formation of N-(tert-butoxycarbonyl)-L-alanine.
Methylation: The protected amino group is then methylated using a methylating agent like methyl iodide in the presence of a base.
Benzylation: Finally, the carboxyl group of the methylated product is esterified with benzyl alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl N-(tert-butoxycarbonyl)-N-methyl-L-alaninate undergoes several types of chemical reactions, including:
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Hydrolysis: The benzyl ester can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Hydrolysis: Sodium hydroxide (NaOH) in water or hydrochloric acid (HCl) in methanol.
Substitution: Various nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Free Amine: Obtained after Boc deprotection.
Carboxylic Acid: Obtained after ester hydrolysis.
Substituted Derivatives: Obtained after nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Benzyl N-(tert-butoxycarbonyl)-N-methyl-L-alaninate has several scientific research applications:
Peptide Synthesis: Used as a building block in the synthesis of peptides and peptidomimetics.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of protease inhibitors and other bioactive compounds.
Bioconjugation: Utilized in the modification of biomolecules for various biological studies.
Material Science: Applied in the synthesis of functionalized materials and polymers.
Mecanismo De Acción
The primary mechanism of action of Benzyl N-(tert-butoxycarbonyl)-N-methyl-L-alaninate involves the protection of the amino group, which prevents unwanted side reactions during synthesis. The Boc group is stable under basic and neutral conditions but can be selectively removed under acidic conditions, allowing for controlled deprotection and subsequent reactions. The benzyl ester group can also be hydrolyzed to yield the free carboxylic acid, providing additional versatility in synthetic applications.
Comparación Con Compuestos Similares
Similar Compounds
N-(tert-butoxycarbonyl)-L-alanine: Similar in structure but lacks the benzyl ester and methyl groups.
Benzyl N-(tert-butoxycarbonyl)-L-aspartate: Contains an additional carboxyl group compared to Benzyl N-(tert-butoxycarbonyl)-N-methyl-L-alaninate.
N-(tert-butoxycarbonyl)-N-methyl-L-alanine: Lacks the benzyl ester group.
Uniqueness
This compound is unique due to its combination of the Boc protecting group, methylation, and benzyl esterification. This combination provides enhanced stability and versatility in synthetic applications, making it a valuable compound in organic synthesis and medicinal chemistry.
Propiedades
Fórmula molecular |
C16H23NO4 |
|---|---|
Peso molecular |
293.36 g/mol |
Nombre IUPAC |
benzyl (2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate |
InChI |
InChI=1S/C16H23NO4/c1-12(17(5)15(19)21-16(2,3)4)14(18)20-11-13-9-7-6-8-10-13/h6-10,12H,11H2,1-5H3/t12-/m0/s1 |
Clave InChI |
MQIVXQDASSKGNX-LBPRGKRZSA-N |
SMILES isomérico |
C[C@@H](C(=O)OCC1=CC=CC=C1)N(C)C(=O)OC(C)(C)C |
SMILES canónico |
CC(C(=O)OCC1=CC=CC=C1)N(C)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B15201283.png)
![methyl 7-bromo-1H-imidazo[1,2-b]pyrazole-3-carboxylate](/img/structure/B15201304.png)
![Di-tert-butyl 5a,6,6a,11a,12,12a-hexahydro-6,12-methanoindolo[3,2-b]carbazole-5,11-dicarboxylate](/img/structure/B15201313.png)


![3,4-Dihydro-2H-pyrano[2,3-b]pyridine-5-carboxylic acid](/img/structure/B15201324.png)


![1-Chloro-2-[chloro(difluoro)methyl]-1,1-difluoropentan-2-ol](/img/structure/B15201346.png)





